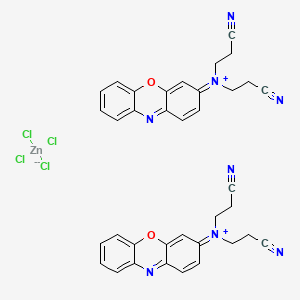

bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of cyanoethyl groups and a phenoxazinylidene core, coordinated with a tetrachlorozinc(2-) anion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium typically involves the cyanoethylation of phenoxazinylidene derivatives. One common method includes the reaction of phenoxazinylidene with acrylonitrile in the presence of a catalyst such as yttrium nitrate. This reaction is carried out under ambient temperature in a protic solvent, leading to the selective formation of the cyanoethylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanoethyl groups to primary amines.

Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of phenoxazinylidene, such as amines, oxides, and substituted phenoxazinylidene compounds .

Aplicaciones Científicas De Investigación

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium has several scientific research applications:

Biology: Employed in the study of nucleic acid modifications and interactions.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium involves its ability to act as a phosphorylating agent. The compound interacts with nucleophiles, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form stable phosphate esters. The molecular targets include hydroxyl groups on nucleosides, leading to the formation of oligonucleotides .

Comparación Con Compuestos Similares

Similar Compounds

Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Another phosphorylating reagent used in oligonucleotide synthesis.

2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications with slight variations in reactivity and stability.

Uniqueness

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium stands out due to its unique phenoxazinylidene core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specialized applications where other phosphorylating agents may not be as effective.

Actividad Biológica

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) is a complex compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the bis(2-cyanoethyl) moiety and the phenoxazin-3-ylideneazanium linked to a tetrachlorozinc(2-) ion. The molecular formula for this compound is C15H14Cl4N4O, and it has a molecular weight of approximately 419.07 g/mol. The presence of the cyanoethyl groups suggests potential reactivity in biological systems, particularly in nucleophilic substitutions.

| Property | Value |

|---|---|

| Molecular Formula | C15H14Cl4N4O |

| Molecular Weight | 419.07 g/mol |

| CAS Number | 102690-88-0 |

The biological activity of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on existing research:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The presence of cyanoethyl groups may facilitate the generation of ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis.

- Metal Ion Interaction : The tetrachlorozinc(2-) component may interact with cellular metal-binding sites, influencing metalloprotein functions.

Anticancer Activity

Several studies have investigated the anticancer properties of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-). For instance, a study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through the induction of apoptosis mediated by ROS generation.

Case Study : In vitro assays revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability (p < 0.05), with notable morphological changes indicative of apoptosis.

Antimicrobial Activity

The antimicrobial properties of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) were evaluated against several bacterial strains. Results indicated that the compound exhibited bactericidal activity against Gram-positive bacteria, such as Staphylococcus aureus.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | >100 µg/mL |

Safety and Toxicity

Toxicological assessments indicate that while bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) shows promising biological activity, it also poses potential risks. Acute toxicity studies suggest that high doses can lead to adverse effects in liver and kidney function, necessitating careful dosage management in therapeutic applications.

Propiedades

Número CAS |

84057-77-2 |

|---|---|

Fórmula molecular |

C36H30Cl4N8O2Zn |

Peso molecular |

813.9 g/mol |

Nombre IUPAC |

bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C18H15N4O.4ClH.Zn/c2*19-9-3-11-22(12-4-10-20)14-7-8-16-18(13-14)23-17-6-2-1-5-15(17)21-16;;;;;/h2*1-2,5-8,13H,3-4,11-12H2;4*1H;/q2*+1;;;;;+2/p-4 |

Clave InChI |

ZVDPHONKAIRWPP-UHFFFAOYSA-J |

SMILES canónico |

C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.